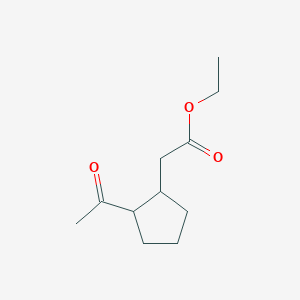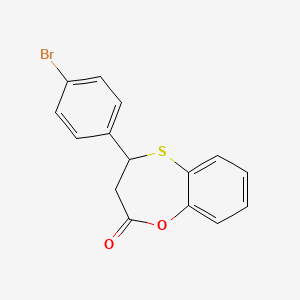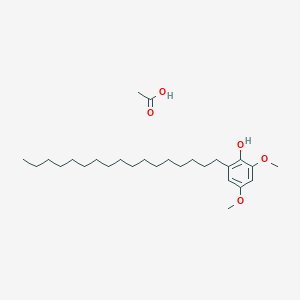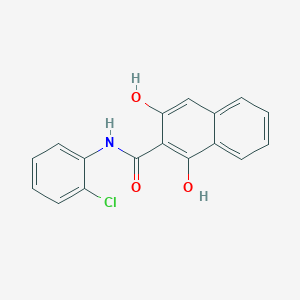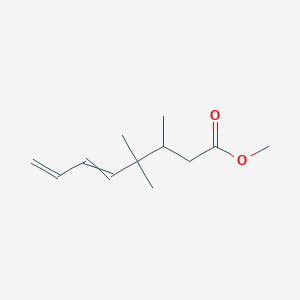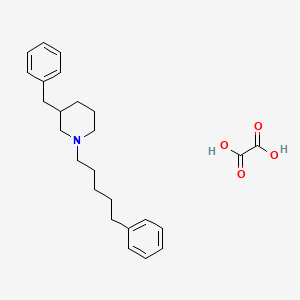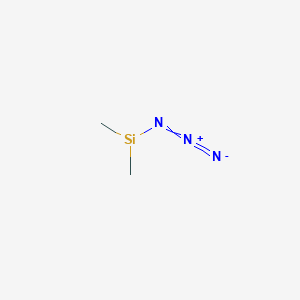
CID 78061294
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido(dimethyl)silane is an organosilicon compound with the molecular formula (CH₃)₂SiN₃. It is a colorless, volatile liquid that is used as a reagent in organic synthesis. The azido group (N₃) attached to the silicon atom makes it a versatile compound for various chemical reactions, particularly in the formation of nitrogen-containing compounds.
Preparation Methods
Azido(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chlorodimethylsilane with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
[ (CH₃)₂SiCl + NaN₃ \rightarrow (CH₃)₂SiN₃ + NaCl ]
This method is straightforward and typically carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and yield.
Chemical Reactions Analysis
Azido(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles. For example, it can react with primary and secondary alkyl halides to form alkyl azides.
Reduction Reactions: Azido(dimethyl)silane can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, alkyl halides, and reducing agents like LiAlH₄. The major products formed from these reactions are alkyl azides, primary amines, and triazoles.
Scientific Research Applications
Azido(dimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines. It is also used in click chemistry for the formation of stable triazole linkages.
Biology: In biological research, azido(dimethyl)silane is used for labeling biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Azido(dimethyl)silane is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of azido(dimethyl)silane involves the reactivity of the azido group. In substitution reactions, the azido group acts as a nucleophile, attacking electrophilic centers. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azido group participates in the formation of triazoles through a concerted mechanism.
Comparison with Similar Compounds
Azido(dimethyl)silane can be compared with other azido-containing silanes, such as azidotrimethylsilane and azidomethylsilane. These compounds share similar reactivity due to the presence of the azido group but differ in their silicon-containing substituents. For example:
Azidotrimethylsilane: (CH₃)₃SiN₃
Azidomethylsilane: (CH₃)Si(N₃)₂
Azido(dimethyl)silane is unique in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C2H6N3Si |
|---|---|
Molecular Weight |
100.17 g/mol |
InChI |
InChI=1S/C2H6N3Si/c1-6(2)5-4-3/h1-2H3 |
InChI Key |
VHCNHZUEZGDULP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)


![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
